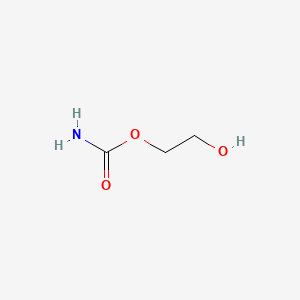

2-Hydroxyethyl carbamate

説明

Historical Context in Organic Chemistry Research

The carbamate (B1207046) group has long been a focus of study in organic chemistry, serving as a key structural motif in various molecules and as a protecting group in synthesis. nih.govacs.org The synthesis and reactivity of carbamate derivatives have been explored through numerous methodologies over the years. nih.gov

Historically, 2-Hydroxyethyl carbamate was synthesized by reacting ethylene (B1197577) carbonate with ammonia (B1221849). nih.gov It found application as a reactive intermediate in the manufacturing of products such as automotive coatings and was formerly used to create permanent press finishes for textiles. nih.gov

A significant area of early research involved the synthesis of β-hydroxyethyl esters of N-2-hydroxyalkyl carbamic acids, which are structurally related to this compound. A common synthetic route involves the reaction of an alkylene carbonate with an aminoalcohol at controlled temperatures. bas.bg For instance, 2-Hydroxyethyl-N-2'-hydroxyethyl carbamate can be synthesized from 1,3-dioxolan-2-on (a type of alkylene carbonate) and 2-aminoethanol. bas.bg These early synthetic studies established the fundamental reactivity of the precursors and the resulting carbamates, paving the way for their broader application.

Significance as a Chemical Entity in Modern Research

The significance of this compound in modern research stems from its versatile chemical nature, making it a valuable tool in polymer chemistry, organic synthesis, and biochemical investigations.

In Polymer and Materials Science: The compound is a valuable monomer and intermediate in polymer chemistry. solubilityofthings.com Its hydroxyl group allows it to be incorporated into polymer chains, modifying the properties of the final material. solubilityofthings.com Research has shown that 2-(hydroxyethyl)-carbamates can be used to produce polyurethanes. researchgate.net The reactivity of the hydroxyl group is a key feature, enabling reactions like aminolysis under mild conditions, which is advantageous for creating polyamides with pendant hydroxyl groups. researchgate.net

In Organic Synthesis: As an intermediate, this compound participates in a variety of chemical transformations. Under specific thermal conditions, it can be converted into ethylene carbonate, a reaction that has been studied using computational (DFT) methods to understand its mechanism. researchgate.net The presence of both hydroxyl and carbamate groups allows for unique reactivity, such as intramolecular transesterification. bas.bg

Research into the chemical transformations of related β-hydroxyethyl esters of N-2-hydroxyalkyl carbamic acids has provided detailed insights into their reactivity. These compounds are known to be highly reactive at different temperatures, undergoing several transformations. bas.bg For example, studies using Fast Atom Bombardment Mass Spectrometry (FAB-MS) have identified the formation of various products when these carbamates are heated. bas.bg

FAB-MS Spectral Data of Heated β-Hydroxyethyl Esters of N-2-hydroxyalkyl Carbamic Acids

| Compound/Mixture | Condition | Detected Product (m/z) | Reference |

|---|---|---|---|

| Mixture of 1 and 2* | 45 °C | 88.1, 106.1, 146.2 | bas.bg |

| 2-Hydroxyethyl-N-2'-hydroxyethyl carbamate (3) | 45 °C | 88 (2-oxazolidinone) | bas.bg |

| 2-Hydroxyethyl-N-2'-hydroxyethyl carbamate (3) | 165 °C | 131.1 (N-2-hydroxyethyl-imidazolidinone) | bas.bg |

| 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate (6) | 165 °C | 102 (5-Methyl-2-oxazolidinone) | bas.bg |

*Compound 1: 1-methyl-2-hydroxyethyl-N-2'-hydroxyethyl carbamate; Compound 2: 2-methyl-2-hydroxyethyl-N-2'-hydroxyethyl carbamate.

Furthermore, these carbamates react with other chemical agents, such as dimethyl H-phosphonate, leading to complex transformations including transesterification and hydrolysis. researchgate.net Spectroscopic data, such as NMR, is crucial for characterizing these reaction products. bas.bg

Selected 13C NMR Data for Synthesized Carbamates

| Compound | Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Mixture of 1 and 2* | CH₂OH | 65.80 | bas.bg |

| CH | 72.72 | ||

| C=O | 157.86 | ||

| 2-Hydroxyethyl-N-2'-hydroxyethyl carbamate (3) | CH₂OH | 62.10 | bas.bg |

| CH₂OC | 70.30 | ||

| C=O | 157.80 |

*Compound 1: 1-methyl-2-hydroxyethyl-N-2'-hydroxyethyl carbamate; Compound 2: 2-methyl-2-hydroxyethyl-N-2'-hydroxyethyl carbamate.

In Biochemical Research: this compound is also relevant in biochemical contexts, primarily as a known metabolite of ethyl carbamate, a compound found in fermented foods and beverages. nih.govwikipedia.org Research involving the incubation of ethyl carbamate with human liver microsomes has identified this compound as one of the metabolic products. nih.gov Its formation and subsequent biological activity are subjects of toxicological research, where it is studied to understand metabolic pathways and mechanisms of action of the parent compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxyethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-3(6)7-2-1-5/h5H,1-2H2,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDQXGUEVVTAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883487 | |

| Record name | 1,2-Ethanediol, 1-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid or pale yellow liquid; Deliquescent; May solidify below 30 deg C; mp = 43 deg C; [HSDB] | |

| Record name | Hydroxyethyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

130-135 °C | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

370 °F | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in acetone and alcohol; insoluble in benzene and chloroform, Miscible with water | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2852 g/cc at 20 °C | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.55 [mmHg], 2.55 mm Hg at 25 °C /Estimated/ | |

| Record name | Hydroxyethyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Clear, pale yellow, slightly viscous liquid ... may solidify at temperatures below 30 °C | |

CAS No. |

5395-01-7 | |

| Record name | Hydroxyethyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXE9F638CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C | |

| Record name | HYDROXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Strategies

Established Synthetic Routes for 2-Hydroxyethyl Carbamate (B1207046)

The synthesis of 2-Hydroxyethyl carbamate can be achieved through several well-documented pathways. These methods vary in their reactants and conditions, offering flexibility in its production.

The most common and frequently cited method for synthesizing this compound is the reaction of ethylene (B1197577) carbonate with ammonia (B1221849). smolecule.comnih.gov This process is conducted under controlled conditions to ensure the stable formation of the desired product. smolecule.com The reaction is notable for its efficiency and is a cornerstone in the production of this compound. In a specific example of this synthesis, ethylene carbonate was reacted with ammonia to produce this compound, which was then characterized for a study on its carcinogenicity. nih.gov

A variation of this reaction involves the use of ammonium (B1175870) carbonate at room temperature to prepare 2-hydroxyalkyl carbamates. google.com

Beyond the conventional use of ethylene carbonate and ammonia, alternative routes to this compound have been explored. One such pathway involves the reaction of isocyanic acid with ethylene glycol. Another industrially relevant method is the reaction of ethylene oxide with urea (B33335).

Furthermore, research has shown that the reaction of urea and ethylene glycol can produce this compound as an intermediate, which then undergoes further reaction to yield ethylene carbonate and ammonia. eurjchem.com This suggests a consecutive reaction mechanism where this compound is a key transitional compound. eurjchem.com

| Reactants | Product | Significance |

| Ethylene Carbonate, Ammonia | This compound | Most common synthetic route. smolecule.comnih.gov |

| Isocyanic Acid, Ethylene Glycol | This compound | An alternative synthetic method. |

| Ethylene Oxide, Urea | This compound | An industrial production method. |

| Urea, Ethylene Glycol | This compound (intermediate) | Part of a two-step synthesis of ethylene carbonate. eurjchem.com |

Synthesis of Novel this compound Derivatives

The versatility of this compound stems from its dual functional groups—the hydroxyl and carbamate moieties—which allow for a wide range of derivatization reactions. smolecule.com These modifications are crucial for tailoring the compound's properties for specific applications.

Catalysts play a significant role in the synthesis of this compound derivatives, enabling efficient and selective transformations. For instance, the synthesis of 2-oxazolidinones can be achieved by contacting a 2-hydroxyalkyl carbamate with an alkylene oxide or alkylene carbonate in the presence of a catalyst such as a quaternary ammonium halide or a Group I or II metal carbonate. google.com

In one documented process, this compound was reacted with ethylene carbonate using potassium carbonate as a catalyst to produce 2-oxazolidinone (B127357). google.com Similarly, reacting this compound with ethylene oxide in the presence of potassium carbonate also yields 2-oxazolidinone. google.com

The hydroxyl group of the hydroxyethyl (B10761427) moiety is a prime site for functionalization. This group can undergo various chemical transformations, including oxidation to form carbonyl compounds and substitution reactions where it is replaced by other functional groups. For example, the hydroxyl group can react with nucleophiles like halides or alkoxides under basic conditions.

One specific application of this functionalization is the synthesis of benzyl (B1604629) N-(2-hydroxyethyl)carbamate, which serves as a precursor for biomolecules. This derivative combines the hydrophilic nature of the hydroxyethyl group with the hydrophobicity of the benzyl group, making it useful in organic and polymer chemistry.

This compound and its derivatives are valuable precursors in polymer chemistry. solubilityofthings.com The dual functionality of the molecule allows it to be incorporated into polymer chains, imparting specific properties to the resulting material. smolecule.com For instance, derivatives of this compound can be used in the synthesis of polyurethanes. solubilityofthings.com

The modification of polymers containing 2-hydroxyethyl methacrylate (B99206) (HEMA), a related compound, demonstrates the potential for creating new materials. In one study, copolymers of HEMA were modified via an esterification reaction between the hydroxyl group of the HEMA unit and a carboxylic acid, leading to polymers with new properties. researchgate.netresearchgate.net This approach highlights how the functionalization of the hydroxyethyl group can be leveraged to develop advanced polymer systems.

| Derivative Class | Synthetic Approach | Key Reactants/Catalysts | Application |

| 2-Oxazolidinones | Catalytic cyclization | 2-Hydroxyalkyl carbamate, Alkylene oxide/carbonate, Quaternary ammonium halide/metal carbonate google.com | Chemical intermediates |

| Benzyl N-(2-hydroxyethyl)carbamate | Substitution reaction | N-(Benzyloxycarbonyloxy) succinimide, 3-Amino-1-propanol | Precursor for biomolecules and polymers |

| Polyurethane Precursors | Polymerization | This compound derivatives | Formation of polyurethane polymers solubilityofthings.com |

| Modified HEMA Copolymers | Esterification | Poly(HEMA), Carboxylic acid, DCC, DMAP researchgate.netresearchgate.net | Development of functional polymers researchgate.netresearchgate.net |

Reaction Mechanisms and Pathways

Fundamental Chemical Transformations

The reactivity of 2-Hydroxyethyl carbamate (B1207046) is characterized by several key chemical transformations, including cyclization, reactions with phosphonates, and conversion to cyclic carbonates.

Intramolecular Cyclization Processes

One of the significant reactions of 2-Hydroxyethyl carbamate and related amino alcohol carbamates is intramolecular cyclization, which typically results in the formation of a five-membered heterocyclic ring structure. This process is a key step in certain thermal degradation pathways, leading to the formation of 2-oxazolidone as a reactive intermediate smolecule.comnih.gov. The mechanism involves the nucleophilic attack of the terminal hydroxyl group's oxygen atom on the electrophilic carbonyl carbon of the carbamate group. This cyclization is often facilitated by heat or the presence of a catalyst. For instance, studies on the synthesis of 2-oxazolidinone (B127357) from 2-aminoethanol and carbon dioxide over a CeO₂ catalyst suggest a mechanism that proceeds through a carbamate intermediate, which then undergoes an intramolecular nucleophilic addition to yield the cyclic product nih.gov. This transformation is a foundational reaction for producing oxazolidinone structures, which are important in various chemical and pharmaceutical applications nih.gov.

Intermolecular Reaction Dynamics with Phosphonates

The intermolecular reactions between this compound and phosphonates are not extensively detailed in the scientific literature. However, it is known that the compound can participate in reactions with reagents like dimethyl H-phosphonate smolecule.com. These interactions can lead to chemical transformations such as transesterification and hydrolysis smolecule.com. The specifics of the reaction dynamics, including the mechanisms and the structure of the resulting products, require further investigation to be fully characterized.

Transformations into Ethylene (B1197577) Carbonate and Other Cyclic Compounds

Under specific thermal conditions, this compound can be transformed into ethylene carbonate smolecule.com. The mechanism for this conversion has been examined using computational methods, specifically Density Functional Theory (DFT) at the B3LYP and M06 levels researchgate.net. These studies reveal that the reaction proceeds through the formation of pre- and post-reaction complexes and involves cyclic transition states smolecule.comresearchgate.net. The presence of ethylene glycol or zinc oxide has been found to lower the free energy barrier for this transformation researchgate.net. This reaction is a key step in the two-step synthesis of dimethyl carbonate from urea (B33335) and ethylene glycol, where this compound is an intermediate that converts to ethylene carbonate before subsequent transesterification researchgate.net.

Mechanistic Investigations of Degradation Pathways

The stability of this compound is influenced by environmental factors such as heat and oxidative conditions, leading to specific degradation pathways.

Thermal Decomposition Mechanisms

While this compound is stable under normal storage conditions, it undergoes thermal degradation at elevated temperatures smolecule.com. This decomposition is particularly relevant under industrial processing conditions, such as in the presence of carbon dioxide at high temperatures smolecule.comnih.gov. The degradation mechanisms often involve what are known as carbamate polymerization reactions nih.gov. A primary step in this process is the intramolecular cyclization to form 2-oxazolidone smolecule.com. The rate of degradation is dependent on temperature, pressure, and CO₂ concentration smolecule.com. For related carbamate systems, the activation energy for thermal degradation has been reported to be approximately 33 kcal/mol, which indicates the energy barrier required to initiate the decomposition process smolecule.com. The general thermal decomposition of carbamates can also proceed via two competing pathways: one forming an isocyanate and an alcohol, and the other yielding an amine, carbon dioxide, and an alkene mdpi.com.

The weak carcinogenicity of this compound (HEC) was investigated in a study using strain A mice, comparing its effects to the more potent carcinogen ethyl carbamate (EC). Below are the research findings from a single intraperitoneal injection administered to adult male mice, which were then observed for 16 weeks.

| Compound | Dose (mmol/kg) | Lung Adenomas per Mouse | Tumor Incidence (%) |

|---|---|---|---|

| This compound (HEC) | 1.12 | 0.16 | Not specified |

| This compound (HEC) | 4.6 | 0.32 | 28% |

| This compound (HEC) | 11.2 | 0.32 | 28% |

| Ethyl carbamate (EC) | 4.6 (equimolar comparison) | ~12.8 (40 times HEC) | Not specified |

| Saline Control | N/A | Less than HEC groups | Significantly lower than 28% |

Data sourced from Mirvish SS et al., Cancer Lett, 1994. nih.gov

The number of tumors per mouse for the 4.6 mmol/kg dose of HEC was approximately one-fortieth of that for an equimolar dose of EC. The 28% tumor incidence for the two highest doses of HEC was significantly greater than in the saline-injected controls nih.gov. These findings suggest that HEC is not a proximate carcinogenic metabolite of EC nih.gov.

Oxidative Reaction Pathways

The oxidative degradation of this compound can occur through various pathways, often initiated by reactive oxygen species. In vivo, this compound is known to be a metabolic product formed from the oxidation of ethyl carbamate by liver microsomes nih.gov. The degradation of carbamates, in general, can be initiated by hydroxyl radicals researchgate.net. A likely mechanism involves the abstraction of a hydrogen atom from a methyl or methylene (B1212753) group on the molecule researchgate.net. For this compound, the hydroxyethyl (B10761427) group would be a probable site for such an oxidative attack. Studies on the oxidation of ethylene carbonate, a related cyclic compound, have shown that decomposition can lead to the formation of CO₂ and an ethanol (B145695) radical cation rsc.org. Environmental photodegradation of carbamates in aqueous media can also proceed through photo-oxidation reactions smolecule.com.

Catalytic Reaction Mechanisms

The transformation of this compound and related compounds is frequently facilitated by catalysts, which can be broadly categorized into metal-based systems and organic molecules.

Metal-Catalyzed Transformations

Metal catalysts play a crucial role in a variety of transformations involving carbamates. These reactions often leverage the Lewis acidic nature of the metal center to activate substrates or facilitate bond formation.

Palladium(II) complexes, for instance, have been shown to catalyze the alcoholysis of urea to produce carbamate esters. A specific example is the cis-[Pd(en)(H₂O)₂]²⁺ complex, which can accelerate this reaction by a factor of at least 10⁵ compared to the uncatalyzed process. researchgate.net This represents a significant pathway for the non-hydrolytic cleavage of the amide bond in urea to form carbamates. researchgate.net

Copper(II) chloride is another effective catalyst, particularly in the oxidative carbonylation of aminoalcohols to yield 2-oxazolidinones, which are cyclic carbamates. researchgate.net This process occurs smoothly in water under pressure and at elevated temperatures, notably without the need for bases or other additives. researchgate.net Similarly, copper-catalyzed three-component coupling reactions can produce N-protected amines from organoindium reagents, imines, and acid chlorides. organic-chemistry.org

Zirconium(IV) catalysts are effective in exchange processes involving dialkyl carbonates and amines to produce carbamates. organic-chemistry.org These reactions can be accelerated using microwave irradiation. organic-chemistry.org Furthermore, heterogeneous catalysts like ceria (CeO₂) have demonstrated high selectivity in the synthesis of 2-oxazolidinone from carbon dioxide and 2-aminoethanol, a reaction that forms a cyclic carbamate. researchgate.net

| Catalyst System | Transformation Type | Key Findings | Reference |

|---|---|---|---|

| Palladium(II) Complexes (e.g., cis-[Pd(en)(H₂O)₂]²⁺) | Alcoholysis of Urea | Catalyzes the non-hydrolytic cleavage of the amide bond in urea to form carbamate esters, with a rate enhancement of at least 10⁵. | researchgate.net |

| Copper(II) Chloride | Oxidative Carbonylation of Aminoalcohols | Catalyzes the formation of 2-oxazolidinones in water without additional bases, representing an environmentally conscious method. | researchgate.net |

| Zirconium(IV) | Carbonate-Amine Exchange | Effectively catalyzes the reaction between dialkyl carbonates and amines to form carbamates; the process is enhanced by microwave acceleration. | organic-chemistry.org |

| Ceria (CeO₂) | Cyclization of Aminoalcohols with CO₂ | Acts as a highly selective heterogeneous catalyst for synthesizing 2-oxazolidinone from 2-aminoethanol and CO₂, achieving yields up to 97%. | researchgate.net |

Organo-Catalyzed Reaction Pathways

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based systems. organic-chemistry.org In the context of carbamate chemistry, organic bases are particularly relevant.

The amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a notable organocatalyst. It can function as a CO₂ capture agent and catalyst in the direct conversion of carbon dioxide into carbamates. organic-chemistry.org DBU facilitates the formation of a carbamic acid intermediate from an amine and CO₂. This intermediate can then be acted upon by other reagents to form the final carbamate product. organic-chemistry.org For example, in the presence of DBU, a carbamic acid intermediate can be dehydrated by activated sulfonium (B1226848) reagents to generate an isocyanate, which is then trapped by an alcohol to yield a carbamate. organic-chemistry.org

While not directly involving this compound as a substrate, research has shown that carbamate esters themselves can act as organocatalysts. For instance, a pyrrolidine-based carbamate ester has been successfully used to catalyze asymmetric Michael addition reactions in aqueous media, demonstrating the functional versatility of the carbamate group in promoting organic transformations. researchgate.net

| Catalyst System | Transformation Type | Mechanism/Role | Reference |

|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Carbamate Synthesis from CO₂ | Acts as a CO₂ capture agent and base catalyst, facilitating the formation of a carbamic acid intermediate from an amine and CO₂. | organic-chemistry.org |

| Pyrrolidine-based Carbamate Esters | Asymmetric Michael Addition | The carbamate moiety is part of the catalyst structure, which successfully catalyzes the reaction with high yields and stereoselectivity. | researchgate.net |

Role of Hydrogen Bonding and Intramolecular Catalysis in Reactivity

The reactivity of this compound is significantly influenced by the presence of the terminal hydroxyl group, which can participate in both hydrogen bonding and intramolecular catalysis. This dual role enhances the compound's reactivity, particularly in cyclization reactions.

The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This intramolecular nucleophilic attack leads to the formation of a five-membered ring structure, 2-oxazolidinone, with the elimination of ethanol. This type of cyclization has been observed to occur at temperatures as low as 45°C for analogous hydroxyalkyl carbamates.

Studies on β-hydroxyethyl esters of N-2-hydroxyalkyl carbamic acids have shown that these compounds undergo several chemical transformations at 45°C, resulting in products such as 2-oxazolidinones and substituted 3-(2-hydroxyethyl) 2-oxazolidinones. researchgate.net The enhanced reactivity observed in these systems is likely attributable to hydrogen bonding. researchgate.net The role of the hydroxyl group in these reactions can be described as a form of intramolecular catalysis, where the proximity of the reacting groups within the same molecule facilitates the transformation. researchgate.net The carbamate functionality itself is known to participate in hydrogen bonding through its carboxyl group and the backbone NH, which can impose conformational restrictions and modulate interactions. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in exploring the electronic structure and potential energy surfaces of reactions involving 2-Hydroxyethyl carbamate (B1207046). These studies provide a detailed understanding of reaction pathways and the energetic feasibility of various transformations.

Density Functional Theory (DFT) has been effectively applied to unravel the mechanisms of reactions involving carbamates. For instance, DFT calculations at the B3LYP and M06 levels of theory have been used to study the transformation of 2-Hydroxyethyl carbamate into ethylene (B1197577) carbonate. researchgate.net These studies show that such reactions proceed through the formation of pre- and post-reaction complexes and involve cyclic transition states. researchgate.net The calculations also demonstrate that the presence of a catalyst, such as an ethylene glycol molecule or zinc oxide, can significantly decrease the free energy barrier of the reaction. researchgate.net

In broader applications to carbamate synthesis, DFT has been used to investigate catalyzed formation pathways. A computational study on the formation of a similar compound, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, confirmed that the direct reaction between the precursor alcohol and methyl chloroformate is not spontaneous and requires a catalyst. mdpi.com The study elucidated a detailed mechanistic pathway involving a Pd(PPh3)4 catalyst, highlighting its role in stabilizing intermediates and reducing activation barriers. mdpi.com DFT is also employed to study the conformational properties of carbamates, providing detailed energy profiles for rotation around the carbamate bond and showing that transition states often exhibit nitrogen pyramidalization. smolecule.com Furthermore, DFT studies on Rhodium-catalyzed intramolecular amidation of carbamates have been used to compare the energetics of different reaction pathways, such as concerted versus stepwise mechanisms, and to determine the relative stability of singlet and triplet state intermediates. nih.gov

Table 1: Example of DFT-Calculated Energy Profile for a Catalyzed Carbamate Formation This table illustrates the type of data generated in DFT studies of related carbamate syntheses, showing the energy changes at different steps of a proposed reaction pathway.

| Reaction Step | Description | Calculated Energy Change (kcal/mol) |

|---|---|---|

| Step 1 | Ligand Dissociation from Catalyst | +24.5 |

| Step 2 | Formation of Intermediate Complex | -15.8 |

| Step 3 | Transition State for Dehydrogenation | +32.1 (Activation Energy) |

| Step 4 | Product Formation & Catalyst Regeneration | -238.7 (Net Reaction Energy) |

Ab initio calculations, which are based on first principles of quantum mechanics, are crucial for accurately determining the energies of transition states and the corresponding activation barriers. These methods have been applied to the study of carbamate formation from CO2 and alkanolamines, such as ethanolamine. researchgate.netepa.gov The results from these calculations suggest that the reaction is most likely a single-step, third-order process, challenging the previously proposed zwitterion mechanism which involves a long-lived intermediate. researchgate.netepa.gov

Further ab initio molecular orbital calculations, combined with the polarizable continuum model (PCM) to account for solvent effects, have been used to investigate the interconversion of carbamates and bicarbonates in aqueous solutions. nih.gov These studies examined both concerted and stepwise mechanisms for the neutral hydrolysis of monoethanolamine (MEA) carbamate, a closely related system. The calculations predicted large activation energies (approximately 36 kcal/mol) for these pathways. nih.gov An alternative, more efficient pathway was proposed involving a proton transfer from a protonated amine to the carbamate, which generates a carbamic acid intermediate that can then react with a hydroxide (B78521) ion. nih.gov This highlights the ability of ab initio methods to not only quantify energy barriers but also to uncover complex, solvent-mediated reaction pathways. nih.gov

Table 2: Calculated Activation Energies for Carbamate Interconversion Pathways This table presents representative data from ab initio studies on the energy barriers for different proposed mechanisms of carbamate hydrolysis in a related system.

| Reaction Pathway | Mechanism Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Neutral Hydrolysis | Concerted | ~36 |

| Neutral Hydrolysis | Stepwise | ~36 |

| Protonated Amine-Assisted Hydrolysis | Stepwise (via Carbamic Acid) | Lower/More Favorable |

Molecular Dynamics Simulations for Understanding Chemical Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of chemical interactions. Ab initio MD simulations have been performed on the aqueous intermediates involved in the reaction between CO2 and amines, which leads to carbamate formation. researchgate.net These simulations have provided significant insights, including the first reported observations of spontaneous deprotonation of aqueous carbamate zwitterions by the surrounding bulk water molecules. researchgate.net

The simulations also revealed that carbamic acid structures can arise from zwitterions not through a simple intramolecular proton shift, but via more complex Grotthuss-style proton transfer pathways that involve multiple water molecules and require a carbamate anion as an intermediate. researchgate.net During these simulations, specific H+-bridging complexes, such as Zundel ions ([water·H+·water]+) and neutral carbamate complexes ([carbamate–·H+·water]), were observed. researchgate.net These findings are crucial for refining the mechanistic understanding of carbamate chemistry in aqueous environments, which is essential for applications like CO2 capture. researchgate.net

Development and Application of Theoretical Models for Reaction Kinetics

Theoretical and computational studies are foundational to the development of accurate kinetic models for reactions involving this compound. The transformation of this compound to ethylene carbonate, for example, has been shown to be well-represented by first-order kinetics. researchgate.net

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental in characterizing the molecular structure of 2-Hydroxyethyl carbamate (B1207046) and understanding its reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real time, providing unique insights into molecular structures and kinetics. nih.gov For carbamates, NMR is crucial for observing their formation and subsequent reactions. For instance, ¹H NMR has been used to monitor the reaction of haloalkylamines with bicarbonate, leading to the formation of N-carbamate intermediates and their cyclization to 2-oxazolidones. nih.gov This technique allows for the time-dependent tracking of reactant consumption and product formation. nih.gov The development of stopped-flow benchtop NMR systems further enhances the capability to acquire quantitative data for reactions that are otherwise difficult to monitor, such as those involving the formation of carbamates. rsc.org

Proton NMR (¹H NMR) of 2-Hydroxyethyl carbamate provides distinct signals that allow for its unambiguous identification. smolecule.com The hydroxyl proton typically appears as a broad signal, while the ethylene (B1197577) protons show characteristic multiplet patterns. smolecule.com These spectral features are essential for confirming the compound's structure and for monitoring its transformations in solution. smolecule.com

Mass Spectrometry Techniques for Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The dissociation of energetically unstable molecular ions provides fragmentation patterns that are useful for structural determination. wikipedia.org In the negative-ion collision-induced dissociation (CID) of 2-hydroxyethylcarbamate, characteristic neutral losses of CO₂ and water are observed, along with the formation of fragment ions such as CN⁻ and NCO⁻. nih.gov Deuterium labeling has been employed to confirm the identity of these fragmentation products. nih.gov

Common fragmentation patterns for carbamates help in their structural confirmation. smolecule.com For this compound, the molecular ion peak is observed at m/z 105. smolecule.com Key fragment ions are typically formed by the loss of small molecules, providing diagnostic information about the compound's structure. smolecule.comlibretexts.org

Table 1: Characteristic Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment |

|---|---|

| 105 | [M]⁺ (Molecular Ion) |

| 88 | [M - NH₃]⁺ |

| 87 | [M - H₂O]⁺ |

| 61 | [M - CO₂]⁺ |

| 42 | [NCO]⁻ |

| 26 | [CN]⁻ |

This table is generated based on common fragmentation patterns for carbamates and specific data for 2-hydroxyethylcarbamate where available. smolecule.comnih.gov

Vibrational Spectroscopy (e.g., FTIR, Raman) in Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and is a powerful tool for characterizing materials. smolecule.comwu.ac.thmdpi.com

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. smolecule.com These bands are indicative of the specific vibrational modes of the molecule's functional groups. nih.govcardiff.ac.uk

N-H Stretching: Bands in the 3200-3500 cm⁻¹ region are attributed to the amino group stretching vibrations. smolecule.com

O-H Stretching: A broad absorption band, typically in the 3200-3600 cm⁻¹ range, corresponds to the hydroxyl group. smolecule.com

C=O Stretching: A strong absorption between 1700-1750 cm⁻¹ is characteristic of the carbamate carbonyl group. smolecule.com

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. mdpi.com For carbamate-related structures, Raman spectra can help identify vibrations of the carbon-hydrogen bonds and other key structural features. researchgate.net The technique measures the inelastic scattering of light, providing a vibrational fingerprint of the molecule. mdpi.com

X-ray Diffraction Analysis of Crystalline Derivatives

Hyphenated Chromatographic-Spectroscopic Approaches for Complex Mixtures

The combination of chromatography with mass spectrometry (hyphenated techniques) is a powerful approach for the separation, identification, and quantification of components in complex mixtures. Techniques like ion chromatography-mass spectrometry (IC-MS) have shown promise for the separation and quantitation of anionic carbamates in aqueous solutions, which is relevant for CO₂ capture applications. nih.gov Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) is another robust hyphenated technique used for analyzing carbamate-related compounds, such as DNA adducts formed from metabolites of similar structures. nih.gov These methods offer high sensitivity and specificity, making them invaluable for detailed analysis.

Development of Advanced Quantification Methods for Reaction Products

Accurate quantification of reaction products is crucial for understanding reaction kinetics and optimizing process conditions. For CO₂ capture systems involving amines, the development of reliable quantification methods for ionic products like carbamates is essential for dynamic operational tuning. nih.gov The use of tandem mass spectrometry, coupled with chromatographic separation, provides a promising avenue for the accurate quantitation of aqueous anionic carbamates based on their specific collision-induced dissociation patterns. nih.gov Furthermore, advanced NMR techniques, such as those utilizing inverse-gated decoupling in ¹³C NMR, have been successfully applied for the accurate quantification of all species present in CO₂ absorption systems. researchgate.net

Applications in Chemical Science and Materials Research

Role as a Building Block in Organic Synthesis of Complex Molecules

In the realm of organic synthesis, the carbamate (B1207046) functional group is a significant structural motif. Carbamates are recognized for their stability and are often employed as a bioisostere for the amide bond in medicinal chemistry, offering improved metabolic stability and cell membrane permeability. This has led to their incorporation into a wide array of therapeutic agents and prodrugs. The presence of the hydroxyl group in 2-hydroxyethyl carbamate provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules.

For instance, derivatives such as benzyl (B1604629) N-(2-hydroxyethyl)carbamate are considered versatile building blocks in the synthesis of complex molecules. The dual functionality of a protected amine and a reactive alcohol allows for orthogonal deprotection and subsequent derivatization, a crucial strategy in the assembly of intricate molecular architectures. This bifunctional nature is particularly valuable in combinatorial synthesis and fragment-based drug discovery, where the rapid construction of diverse molecular libraries is essential.

Contributions to Polymer Chemistry and Materials Science

This compound and its derivatives have been explored as precursors and monomers in the synthesis of a variety of polymeric materials. The presence of both a carbamate linkage and a reactive hydroxyl group allows for its incorporation into polymer backbones and as a pendant group, influencing the final properties of the material.

Historically, hydroxy carbamates have been investigated as precursors for polyurethanes. A notable method involves the reaction of a hydroxy carbamate, such as this compound, with urea (B33335) to form the corresponding polyurethane. google.com This process offers an alternative to the conventional synthesis of polyurethanes, which typically involves the reaction of polyols with isocyanates. The use of hydroxy carbamates can potentially circumvent the need for handling toxic isocyanates. The reaction of this compound (prepared from ethylene (B1197577) carbonate and ethanolamine) with urea can yield a polyurethane, demonstrating its utility as a monomer in this class of polymers. google.com

| Reactants | Product | Significance |

|---|---|---|

| This compound and Urea | Polyurethane | Alternative, potentially safer route to polyurethanes avoiding isocyanates. google.com |

| Polyol and Diisocyanate | Polyurethane | Conventional method for polyurethane synthesis. |

While controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and anionic polymerization are powerful methods for synthesizing well-defined polymers, there is a notable lack of specific research detailing the use of this compound as a monomer in these processes. The existing literature on RAFT and anionic polymerization of hydroxy-functional monomers predominantly focuses on 2-hydroxyethyl methacrylate (B99206) (HEMA). Although structurally related, HEMA possesses a polymerizable methacrylate group, which is absent in this compound. The carbamate group in this compound does not readily undergo polymerization through these mechanisms. Therefore, the direct application of this compound as a monomer in RAFT or anionic polymerization has not been established.

Hybrid organic-inorganic materials are a class of materials that combine the properties of both organic and inorganic components at the molecular or nanometer scale. rsc.org While direct research on the integration of this compound into such materials is limited, the broader class of carbamates has shown potential in this area. For example, a solid carbamate salt, methyl ammonium (B1175870) methyl carbamate, has been successfully used as a stable and less hazardous alternative to methylamine (B109427) for the synthesis of organic-inorganic hybrid perovskites. nih.gov This suggests that the carbamate functionality can be a useful tool in the fabrication of these advanced materials. The hydroxyl group of this compound could potentially serve as a site for grafting onto inorganic surfaces or for coordinating with metal centers, paving the way for the creation of novel hybrid materials with tailored properties. However, specific research to demonstrate this application for this compound is yet to be reported.

Research on Carbon Dioxide Capture Chemistry

The reversible reaction of amines with carbon dioxide (CO2) to form carbamates is a cornerstone of industrial CO2 capture technologies. This compound is structurally similar to monoethanolamine (MEA), a widely used solvent in CO2 absorption systems. Understanding the mechanisms of carbamate formation is crucial for optimizing the efficiency of these processes.

In aqueous amine solutions, the capture of CO2 proceeds through the formation of carbamates. The generally accepted mechanism involves the nucleophilic attack of the amine on the carbon atom of CO2. For primary amines like the one in this compound, the reaction with CO2 is believed to occur through a zwitterionic intermediate. This intermediate is then deprotonated by a base, which can be another amine molecule or water, to form the stable carbamate anion.

The key steps in the carbamate formation mechanism are:

Zwitterion Formation: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the CO2 molecule, forming a transient zwitterionic intermediate.

Deprotonation: A base in the solution abstracts a proton from the nitrogen atom of the zwitterion, leading to the formation of the carbamate.

Regeneration and Degradation Pathways of Carbamate-Based CO2 Sorbents

The operational efficacy and economic viability of CO2 capture systems utilizing this compound are intrinsically linked to the ability to regenerate the sorbent for cyclic use and to mitigate its degradation over time. The regeneration process aims to reverse the CO2 absorption reaction, releasing the captured carbon dioxide and restoring the sorbent's capacity. Conversely, degradation pathways lead to the irreversible chemical alteration of the sorbent, diminishing its performance and lifespan. These pathways are primarily influenced by temperature, the presence of oxygen, and water.

Regeneration of this compound Sorbents

The regeneration of CO2-loaded this compound sorbents is typically achieved through thermal swing adsorption (TSA). This process involves heating the sorbent to elevated temperatures to break the carbamate bond, releasing CO2. The general reversible reaction is as follows:

2 R-NH-COO⁻ + Heat ⇌ 2 R-NH₂ + CO₂

Degradation Pathways

The chemical stability of this compound is challenged by several degradation mechanisms, principally thermal, oxidative, and hydrolytic degradation. These processes can lead to the formation of a variety of byproducts, resulting in solvent loss, reduced CO2 capture capacity, and potential operational issues such as corrosion and foaming.

Thermal Degradation:

In the absence of oxygen, at elevated temperatures characteristic of the regeneration process, this compound can undergo irreversible thermal degradation. A key pathway involves the intramolecular cyclization of the carbamate to form 2-oxazolidinone (B127357). Further reaction with another molecule of this compound can lead to the formation of N-(2-hydroxyethyl)-2-oxazolidinone.

Research has demonstrated that heating this compound to 150°C in the presence of a potassium carbonate catalyst results in significant conversion to these degradation products acs.orgresearchgate.net.

Thermal Degradation of this compound at 150°C

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 150°C | acs.orgresearchgate.net |

| Catalyst | Potassium Carbonate | acs.orgresearchgate.net |

| Conversion of this compound | 91% | acs.orgresearchgate.net |

| Selectivity to 2-oxazolidinone | 53% | acs.orgresearchgate.net |

| Selectivity to N-(2-hydroxyethyl)-2-oxazolidinone | 18% | acs.orgresearchgate.net |

Oxidative Degradation:

The presence of oxygen, particularly in the flue gas streams from power plants, poses a significant threat to the stability of this compound. Oxidative degradation is a complex process involving free radical mechanisms that can lead to a wide array of degradation products. While specific studies on this compound are limited, research on analogous ethanolamines provides insights into the potential degradation pathways.

The degradation of aqueous amine solutions, including ethanolamines, has been studied under elevated temperatures and oxygen pressure. For instance, experiments conducted at 140°C under 2 MPa of air have been used to identify degradation products using gas chromatography-mass spectrometry (GC-MS) acs.org. These studies are crucial for understanding the structural features that influence chemical stability acs.org. The presence of oxygen can lead to the formation of aldehydes, carboxylic acids, and other complex nitrogenous compounds, which can contribute to solvent loss and operational problems acs.orgutexas.edu.

Hydrolytic Degradation:

In aqueous solutions, the stability of the carbamate bond towards hydrolysis is a critical factor. Generally, carbamates exhibit good stability in a neutral pH range. Studies on carbamate-based systems have indicated hydrolytic stability in the pH range of 2-12. However, under more extreme acidic or basic conditions, hydrolysis can occur, leading to the formation of the parent amine (in this case, monoethanolamine) and carbon dioxide. The rate of hydrolysis is influenced by pH and temperature.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-hydroxyethyl carbamate, and how are the products characterized?

- Methodological Answer : A common route involves intramolecular O–N alkoxycarbonyl migration, where carbonates of 2-amino alcohols rearrange under mild basic conditions to yield N-(2-hydroxyethyl)carbamates . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) to confirm molecular weight. For example, tert-butyl N-(2-hydroxyethyl)carbamate (CAS 26690-80-2) is synthesized via Boc-protection strategies and validated using these techniques .

Q. How does temperature and CO₂ exposure influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies under post-combustion carbon capture conditions reveal that carbamate polymerization occurs at elevated temperatures (e.g., in solvent strippers). Thermal degradation models incorporate reaction rate coefficients dependent on CO₂ concentration and temperature. Deviations in degradation rates at higher temperatures (>120°C) suggest secondary reactions, such as 2-oxazolidone (OZD) formation, which require monitoring via high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are recommended for detecting this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. For instance, ethyl carbamate metabolites like this compound are quantified in liver microsomes using NADPH-supplemented incubations followed by LC-MS/MS to detect intermediates such as vinyl carbamate .

Advanced Research Questions

Q. What metabolic pathways convert ethyl carbamate to this compound, and what are the implications for toxicity?

- Methodological Answer : In human liver microsomes, CYP2E1 catalyzes the oxidation of ethyl carbamate to this compound and vinyl carbamate, both implicated in DNA adduct formation (e.g., 1,N⁶-ethenoadenosine). Researchers use microsomal assays with NADPH cofactors to track metabolite generation, coupled with comet assays to assess genotoxicity .

Q. How can computational models predict the interaction of this compound with enzymatic targets?

- Methodological Answer : Molecular docking and density functional theory (DFT) simulations model interactions with CYP2E1. Databases like PISTACHIO and REAXYS provide reaction pathway predictions, while in silico tools assess hydrogen bonding and electrostatic interactions between the hydroxyl groups of this compound and enzyme active sites .

Q. What experimental strategies resolve contradictions in thermal degradation rates of this compound across studies?

- Methodological Answer : Discrepancies arise from varying solvent compositions (e.g., MEA concentration) and CO₂ partial pressures. Advanced models integrate solvent consumption rates (e.g., MEA depletion) and secondary degradation products (e.g., HEIA). Parameter optimization via nonlinear regression (e.g., Levenberg-Marquardt algorithm) improves fit accuracy for long-duration experiments .

Q. What role does this compound play in carbamate polymerization, and how is this quantified?

- Methodological Answer : In MEA-based CO₂ capture systems, this compound acts as an intermediate in polymerization cascades. Kinetic studies track its conversion to HEEDA and HEIA using ¹³C-labeled CO₂ and isotopic tracing. Reaction rates are quantified via Arrhenius plots to determine activation energies under stripper conditions (70–120°C) .

Data Contradiction Analysis

Q. Why do in vitro and in vivo studies report differing toxicological profiles for this compound?

- Methodological Answer : In vitro microsomal assays highlight CYP2E1-mediated genotoxicity, whereas in vivo rodent models show lower bioaccumulation due to rapid excretion. Researchers address this by cross-validating metabolite concentrations using physiologically based pharmacokinetic (PBPK) modeling and adjusting for interspecies metabolic scaling factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。